

Spectroscopic Characterization of 2-Chlorophenyl Methyl Sulfone: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorophenyl methyl sulfone

Cat. No.: B155335

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Introduction

2-Chlorophenyl methyl sulfone, with the systematic name 1-Chloro-2-(methylsulfonyl)benzene and CAS Registry Number 17482-05-2, is a sulfone compound of significant interest in medicinal chemistry and drug development.^{[1][2][3]} Its utility as a synthetic intermediate and a pharmacophore necessitates a thorough understanding of its structural and electronic properties.^[3] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous identification and crucial insights into the molecular framework. This guide offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **2-Chlorophenyl methyl sulfone**, tailored for researchers and scientists in the field.

Molecular Structure and Properties

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Figure 1: Molecular structure of **2-Chlorophenyl methyl sulfone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Chlorophenyl methyl sulfone**, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Chlorophenyl methyl sulfone** is characterized by signals from the aromatic protons and the methyl group protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.15	dd	1H	Ar-H
~7.60 - 7.75	m	2H	Ar-H
~7.50	dt	1H	Ar-H
3.25	s	3H	-SO ₂ CH ₃

Disclaimer: The chemical shifts and multiplicities are predicted based on analogous compounds and established NMR principles. Actual experimental values may vary slightly.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for resolving the complex multiplets of the aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound due to its excellent solubilizing properties and the single carbon signal that does not interfere with the analyte's spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~139.0	Ar-C (quaternary)
~134.5	Ar-C (quaternary)
~132.0	Ar-CH
~131.0	Ar-CH
~129.5	Ar-CH
~127.0	Ar-CH
~43.0	$-\text{SO}_2\text{CH}_3$

Disclaimer: The chemical shifts are predicted based on analogous compounds and established NMR principles. Actual experimental values may vary slightly.

Self-Validating Protocol: NMR Sample Preparation A robust protocol ensures data integrity:

- Sample Weighing: Accurately weigh approximately 10-20 mg of **2-Chlorophenyl methyl sulfone**.
- Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing a known amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a calibrated spectrometer, ensuring a sufficient number of scans for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H stretch
~2950-2850	Weak	Aliphatic C-H stretch (-CH ₃)
~1580, 1470	Medium	Aromatic C=C skeletal vibrations
~1320-1280	Strong	Asymmetric SO ₂ stretch
~1160-1120	Strong	Symmetric SO ₂ stretch
~750	Strong	C-Cl stretch

Note: The IR data is based on characteristic vibrational frequencies for the functional groups present and data from similar compounds.[\[4\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **2-Chlorophenyl methyl sulfone** onto the ATR crystal.
- Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

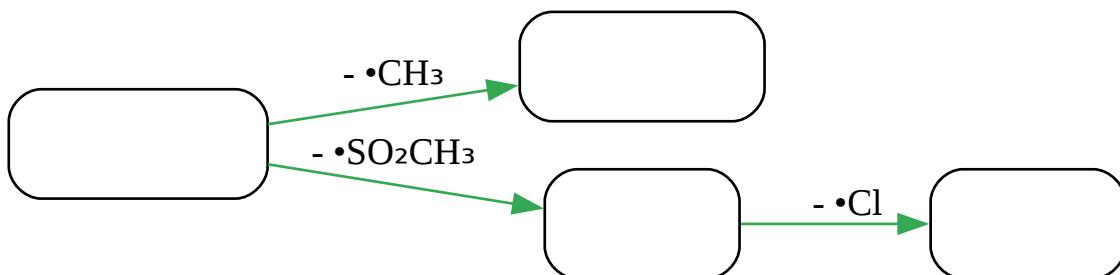
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
190/192	Moderate	$[M]^+$ (Molecular Ion)
175	Moderate	$[M - \text{CH}_3]^+$
126	Strong	$[M - \text{SO}_2\text{CH}_3]^+$
111	Moderate	$[M - \text{SO}_2\text{CH}_3 - \text{Cl}]^+$
79	Low	$[\text{SO}_2\text{CH}_3]^+$

Disclaimer: The fragmentation pattern is predicted based on established principles of mass spectrometry and data from related compounds.

Trustworthiness of the Protocol: GC-MS Analysis A well-defined GC-MS protocol ensures reliable results:

- Sample Preparation: Prepare a dilute solution of **2-Chlorophenyl methyl sulfone** in a volatile organic solvent (e.g., dichloromethane).
- GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities.
- Ionization: The eluting compound is introduced into the mass spectrometer and ionized, typically using electron ionization (EI) at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).



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Figure 2: Proposed key fragmentation pathways of **2-Chlorophenyl methyl sulfone** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **2-Chlorophenyl methyl sulfone**. The combination of NMR, IR, and MS techniques offers a multi-faceted approach to confirming the structure and purity of this important chemical entity. The provided protocols and interpretations are intended to serve as a valuable resource for researchers in their synthetic and analytical endeavors.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chlorophenyl Methyl Sulfone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155335#spectroscopic-data-nmr-ir-ms-of-2-chlorophenyl-methyl-sulfone>]

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